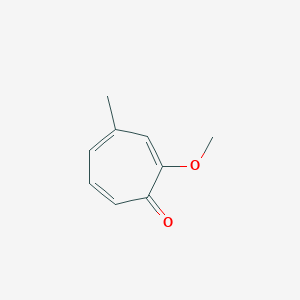![molecular formula C12H16O3 B3060905 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one CAS No. 106797-54-0](/img/structure/B3060905.png)
2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one
Overview
Description
Scientific Research Applications
Photoinitiator Decomposition and Radical Addition
The decomposition of 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one, known as IC 2959, has been studied in the context of photoinitiator decomposition. It involves the generation of radicals through triplet state decomposition and their subsequent addition to acrylate double bonds. This process is significantly faster for 2-hydroxy-2-propyl radicals compared to benzoyl radicals (Vacek et al., 1999).
Synthesis of Coumarins
The compound has been utilized in the synthesis of 4-Hydroxy-3-phenylcoumarins, a class of organic compounds known for various biological activities. This synthesis involves a titanium(III)-mediated reaction followed by lactonization under acidic conditions (Clerici & Porta, 1993).
Atmospheric Chemistry
In atmospheric chemistry, derivatives of this compound have been identified as potential photooxidation products. These derivatives play a role in the oxidative capacity of the atmosphere, potentially contributing to tropospheric ozone formation and secondary organic aerosol creation (Spaulding et al., 2002).
Hydrocarbonylation Reactions
The compound has been involved in hydrocarbonylation reactions, specifically in the catalysis of the transformation of allyl alcohol to a mixture of butanediol and methylpropanol. This demonstrates its utility in organic synthesis and catalysis (Simpson et al., 1993).
Photoinitiating Properties
A difunctional photoinitiator based on this compound and itaconic acid, named IAHHMP, has been synthesized. It exhibits strong UV absorption and can initiate the polymerization of double-bond containing monomers, suggesting its potential use in environmentally friendly materials (Zhou, Zhong, & Wang, 2022).
Properties
IUPAC Name |
2-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,15)11(14)10-5-3-9(4-6-10)7-8-13/h3-6,13,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWGNMXPEVGWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625925 | |
| Record name | 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106797-54-0 | |
| Record name | 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)
![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)





![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)





![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)
